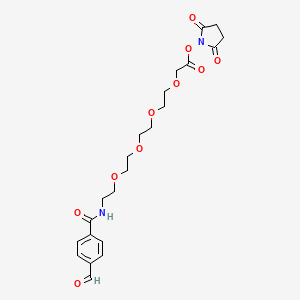

Ald-benzoylamide-PEG4-CH2 NHS ester

Description

Rationale for Heterobifunctional Poly(ethylene glycol) Linkers in Chemical Biology

Heterobifunctional PEG linkers are specialized molecules that possess two different reactive functional groups at either end of a flexible PEG chain. purepeg.com This dual-reactivity is a key design feature, allowing for the specific and controlled conjugation of two distinct molecular partners. purepeg.com For instance, one end of the linker might be designed to react with a specific amino acid on a protein, while the other end is tailored to bind to a small molecule drug or a fluorescent dye. This precise control over the conjugation process is crucial for creating well-defined bioconjugates with reproducible properties.

The PEG component of these linkers imparts several advantageous properties. PEG is a hydrophilic polymer known for its ability to increase the solubility and stability of conjugated molecules. axispharm.com Furthermore, PEGylation, the process of attaching PEG chains, can reduce the immunogenicity of therapeutic proteins and prolong their circulation time in the body. axispharm.comchempep.com These characteristics make heterobifunctional PEG linkers indispensable tools in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs), and in various bioanalytical and diagnostic applications. purepeg.comcd-bioparticles.net

Poly(ethylene glycol) Linkers: Design Principles and Impact on Bioconjugate Characteristics

The PEG component of a linker is not merely a passive spacer; its design has a profound impact on the properties of the final bioconjugate. axispharm.comchempep.com Key design principles for PEG linkers include controlling the chain length, architecture (linear or branched), and the nature of the end-groups.

The length of the PEG chain is a critical parameter. Longer PEG chains generally lead to increased solubility and a larger hydrodynamic radius, which can shield the conjugated biomolecule from proteases and the immune system, thereby extending its half-life. axispharm.com However, excessively long chains can sometimes interfere with the biological activity of the conjugated molecule. Therefore, the optimal PEG length must be carefully determined for each specific application.

The architecture of the PEG linker also plays a significant role. While linear PEGs are the most common, branched PEGs can be used to attach multiple molecules to a single point, creating multifunctional constructs. axispharm.com Cleavable PEG linkers, which contain a moiety that can be broken under specific conditions (e.g., in the acidic environment of a tumor), are also being developed for controlled drug release. axispharm.com

Traditional PEG synthesis results in a mixture of polymers with a range of molecular weights (polydisperse PEG). biochempeg.com While suitable for some applications, this heterogeneity can be a significant drawback when precise control over the bioconjugate structure is required. This has led to the development of discrete PEG (dPEG®) linkers, which are single-molecular-weight compounds. google.com

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O10/c25-15-17-1-3-18(4-2-17)22(29)23-7-8-30-9-10-31-11-12-32-13-14-33-16-21(28)34-24-19(26)5-6-20(24)27/h1-4,15H,5-14,16H2,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPSJOUDRRXEJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanisms of Aldehyde and N Hydroxysuccinimide Ester Groups

Electrophilic Reactivity of Aldehyde Moieties in Bioconjugation

The carbonyl carbon of an aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophilic attack. libretexts.orglibretexts.orgkhanacademy.org Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.orgpressbooks.pub This inherent reactivity is harnessed in bioconjugation to form specific covalent linkages with biomolecules. nih.govrsc.org

The fundamental reaction of an aldehyde is nucleophilic addition. libretexts.orgpressbooks.pub A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. libretexts.org This intermediate is then typically protonated to yield an alcohol. pressbooks.pub In the context of bioconjugation, specific nucleophiles are chosen to create stable products.

Another significant pathway is conjugate nucleophilic addition, which occurs with α,β-unsaturated aldehydes. In this reaction, the nucleophile adds to the β-carbon of the carbon-carbon double bond, which is rendered electrophilic by the electron-withdrawing nature of the carbonyl group. fiveable.mepressbooks.pub

The table below summarizes the key aspects of these nucleophilic addition pathways.

| Pathway | Description | Key Intermediates | Typical Products |

| Direct Nucleophilic Addition | The nucleophile directly attacks the carbonyl carbon. | Tetrahedral alkoxide | Alcohols |

| Conjugate Nucleophilic Addition | The nucleophile attacks the β-carbon of an α,β-unsaturated system. | Enolate ion | β-substituted aldehydes |

A widely used strategy in bioconjugation involves the reaction of aldehydes with α-effect nucleophiles, such as aminooxy groups and hydrazides, to form stable oxime and hydrazone linkages, respectively. nih.govnih.govaxispharm.comresearchgate.netacs.org These reactions are highly specific and can be performed under mild, physiological conditions. axispharm.com

The formation of oximes and hydrazones proceeds through a two-step mechanism. The first step is the nucleophilic addition of the aminooxy or hydrazide group to the aldehyde's carbonyl carbon, forming a tetrahedral intermediate. This is followed by the acid-catalyzed dehydration of the intermediate to yield the final oxime or hydrazone product. nih.gov The reaction is reversible, and the stability of the resulting linkage can be influenced by factors such as pH. nih.govaxispharm.com

Recent advancements have focused on accelerating these reactions through the development of catalysts and by modifying the structure of the aldehyde or nucleophile. nih.govnih.gov

Reductive amination is a powerful method for forming carbon-nitrogen bonds by reacting an aldehyde with an amine. libretexts.orgmasterorganicchemistry.comyoutube.com The reaction begins with the nucleophilic addition of the amine to the aldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine, also known as a Schiff base. rsc.org

The Schiff base intermediate is then reduced to a stable amine using a reducing agent. youtube.comyoutube.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to not reduce the starting aldehyde. masterorganicchemistry.comyoutube.com This two-step, one-pot process is highly efficient for the synthesis of primary, secondary, and tertiary amines. youtube.comyoutube.com

The key steps in reductive amination are outlined below:

Formation of a Carbinolamine: The amine nucleophile attacks the electrophilic carbonyl carbon of the aldehyde.

Formation of an Imine (Schiff Base): The carbinolamine undergoes dehydration to form a carbon-nitrogen double bond.

Reduction of the Imine: The imine is reduced by a selective reducing agent to form the final amine product.

The chemoselectivity of aldehyde ligation is a critical feature for its application in bioconjugation. nih.govnih.gov Under physiological conditions, aldehydes react selectively with specific nucleophiles like aminooxy and hydrazide groups, while showing minimal reactivity towards other biological nucleophiles such as amines, thiols, and alcohols. nih.gov This specificity allows for the precise modification of biomolecules in complex biological mixtures.

The stability and specificity of the formed linkages are crucial. For instance, oxime bonds are generally very stable, while hydrazone bonds can be reversible under acidic conditions, a property that can be exploited in drug delivery systems. axispharm.com The development of specialized aldehyde-containing reagents, such as those with salicylaldehyde (B1680747) esters, has further enhanced the chemoselectivity, enabling the formation of natural peptidic linkages at serine or threonine residues. nih.gov

Aminolysis Reactions of N-Hydroxysuccinimide Esters

N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, a reaction known as aminolysis. thermofisher.comnih.gov This reaction is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting amide bond. researchgate.net

The reaction of an NHS ester with a primary amine proceeds via nucleophilic acyl substitution. The unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide as a byproduct. thermofisher.comnih.govstallardediting.com

This reaction is typically carried out in aqueous buffers at a pH range of 7.2 to 9. thermofisher.comresearchgate.net The rate of aminolysis is dependent on the concentration of the deprotonated amine, and thus is pH-dependent. However, at higher pH values, the hydrolysis of the NHS ester becomes a competing reaction, which can reduce the efficiency of the conjugation. nih.govacs.orgmst.edu

The table below provides a summary of the key features of the aminolysis of NHS esters.

| Feature | Description |

| Reactants | N-hydroxysuccinimide (NHS) ester, Primary amine |

| Mechanism | Nucleophilic acyl substitution |

| Key Intermediate | Tetrahedral intermediate |

| Product | Stable amide bond |

| Byproduct | N-hydroxysuccinimide (NHS) |

| Optimal pH | 7.2 - 9 |

Kinetic and Mechanistic Considerations of NHS Ester Reactivity in Aqueous Environments

N-hydroxysuccinimide esters are highly valued reagents for the acylation of primary amines in aqueous media, forming stable amide bonds. thermofisher.comglenresearch.com The reaction proceeds via a nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming the stable amide linkage. glenresearch.commst.edu

A critical factor in the application of NHS esters is their stability in aqueous buffers. The primary competing reaction is the hydrolysis of the ester group, which also proceeds via nucleophilic attack, this time by a hydroxide (B78521) ion or water molecule. thermofisher.comnih.gov This hydrolysis reaction is unproductive for conjugation, as it yields a carboxylate that is unreactive toward amines and regenerates NHS. gbiosciences.com

The reactivity of NHS esters is also influenced by steric factors. Sterically hindered amines exhibit slower reaction rates, which supports the model of a crowded tetrahedral intermediate forming before the rate-determining step. mst.edu While NHS esters are highly selective for primary aliphatic amines, side reactions with other nucleophiles like hydroxyl (e.g., tyrosine) or sulfhydryl (cysteine) groups can occur, although the resulting ester or thioester bonds are generally less stable than the amide bond formed with amines. glenresearch.comnih.gov

pH-Dependent Reactivity and Hydrolysis Competition in NHS Ester Chemistry

The rates of both the desired aminolysis and the competing hydrolysis of NHS esters are highly dependent on pH. jyi.orglumiprobe.comwindows.net For the aminolysis reaction to occur, the primary amine on the target molecule must be in its deprotonated, nucleophilic state. jyi.org At acidic pH, primary amines are protonated (R-NH3+), rendering them non-nucleophilic and thus unreactive toward the NHS ester. lumiprobe.comwindows.net As the pH increases above the pKa of the amine (typically around 8.5-10 for lysine (B10760008) side chains and N-termini), the concentration of the deprotonated amine increases, and the rate of aminolysis rises accordingly. jyi.org

However, the rate of hydrolysis also increases with pH due to the higher concentration of hydroxide ions, which are potent nucleophiles for attacking the ester. thermofisher.comjyi.org This creates a critical balance: the reaction must be performed at a pH high enough to ensure a sufficient concentration of deprotonated amine for efficient conjugation, but not so high that hydrolysis of the NHS ester predominates. jyi.orglumiprobe.com

The optimal pH for most NHS ester conjugations is typically in the range of 7.2 to 8.5. thermofisher.comnih.gov Below pH 7, the reaction is often very slow. Above pH 8.5, the rate of hydrolysis becomes increasingly significant, reducing the yield of the desired conjugate. jyi.orglumiprobe.com The half-life of an NHS ester is a practical measure of its stability against hydrolysis. This value decreases dramatically as the pH becomes more alkaline.

Table 1: Effect of pH on the Half-life of NHS Esters

| pH | Temperature (°C) | Half-life |

|---|---|---|

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

Data sourced from a study on NHS-ester compound hydrolysis. thermofisher.com

This sharp decrease in stability at higher pH underscores the importance of careful buffer selection and pH control during conjugation reactions. jyi.orglumiprobe.com Buffers containing primary amines, such as Tris, are generally avoided as they can compete with the target molecule for reaction with the NHS ester. thermofisher.com

A study examining the covalent immobilization of proteins on surfaces functionalized with NHS esters found that the heterogeneous rate constant for hydrolysis (kh) can be over three orders of magnitude greater than that for aminolysis (ka). nih.govacs.org This suggests that under conditions where the protein concentration is low, hydrolysis can significantly outcompete the desired conjugation, potentially leading to non-covalent adsorption rather than covalent linkage. nih.govacs.org

Synthetic Strategies and Structural Considerations for Ald Benzoylamide Peg4 Ch2 Nhs Ester Analogs

Synthetic Approaches for Aldehyde-Functionalized PEG Linkers

The introduction of an aldehyde functionality onto a PEG linker can be achieved through various synthetic methodologies. A common strategy involves the use of protected aldehyde precursors to prevent unwanted reactions during the synthesis of other parts of the molecule. acs.org

Incorporation of Benzaldehyde-derived Structures

The benzaldehyde (B42025) moiety offers a stable yet reactive aldehyde source. axispharm.comnih.gov One approach to incorporate a benzaldehyde structure involves reacting a PEG with a terminal functional group, such as an amine, with a benzaldehyde derivative carrying a complementary reactive group. For instance, a PEG-amine can be reacted with a benzaldehyde carboxylic acid to form a stable amide bond, resulting in a benzaldehyde-terminated PEG linker. axispharm.com Alternatively, a protected benzaldehyde derivative can be used. For example, an acetal-protected benzaldehyde can be incorporated into the PEG chain, and the aldehyde is later deprotected under mild acidic conditions. acs.orgnih.gov This method ensures that the aldehyde group remains intact during subsequent reaction steps. Another method involves the oxidation of a benzyl (B1604629) alcohol-terminated PEG linker using mild oxidizing agents to yield the corresponding benzaldehyde. rsc.org

Synthetic Routes to N-Hydroxysuccinimide Ester-Terminated PEG Linkers

The NHS ester is a widely used amine-reactive functional group in bioconjugation due to its ability to form stable amide bonds with primary amines under mild conditions. researchgate.netbiochempeg.com

Activated Carboxylic Acid Precursors for NHS Ester Formation

The formation of an NHS ester typically proceeds through the activation of a carboxylic acid precursor. researchgate.netthieme-connect.com A common method involves the use of a coupling agent, such as a carbodiimide, to facilitate the reaction between the carboxylic acid and N-hydroxysuccinimide (NHS). researchgate.net However, this method can sometimes lead to the formation of urea (B33335) byproducts, which can complicate purification. researchgate.net

Alternative activating agents include N,N'-disuccinimidyl carbonate (DSC) and N,N'-disuccinimidyl oxalate (B1200264) (DSO), which can produce NHS esters in a one-step reaction with good yields and simplified purification as the byproducts are NHS and CO2. researchgate.net Another approach involves the use of triphenylphosphine (B44618) and iodine in the presence of triethylamine (B128534) to activate the carboxylic acid for reaction with NHS. organic-chemistry.org The choice of activating agent depends on the specific substrate and desired reaction conditions. The reactivity of the resulting NHS ester is significantly higher than that of a simple alkyl ester because the NHS group is a good leaving group, stabilized by the electron-withdrawing nature of the succinimide (B58015) ring. pearson.comvaia.com

Precision Synthesis of Oligo(ethylene glycol) Spacers for Defined PEG4 Length

The synthesis of PEG linkers with a precise number of ethylene (B1197577) glycol units is crucial for creating well-defined bioconjugates. thermofisher.comresearchgate.net For shorter PEG chains like PEG4, stepwise organic synthesis is the preferred method to ensure monodispersity. This contrasts with the polymerization of ethylene oxide, which typically results in a distribution of chain lengths (polydispersity). nih.gov

Stepwise approaches involve the sequential addition of ethylene glycol monomers or oligomers. acs.org For instance, a protected ethylene glycol unit can be coupled to another, followed by deprotection and further coupling until the desired chain length of four ethylene glycol units is achieved. Solid-phase synthesis techniques can also be employed to facilitate purification at each step. The use of hexaethylene glycol as a starting material can also be a strategy to build upon to achieve specific spacer lengths. genelink.combiosyn.com The precise length of the PEG chain can influence the physical and biological properties of the final conjugate. nih.govnih.govacs.org

Convergent and Divergent Synthesis of Heterobifunctional PEG Linkers Bearing Aldehyde and NHS Ester Groups

The assembly of a heterobifunctional linker like Ald-benzoylamide-PEG4-CH2 NHS ester can be approached through either a convergent or a divergent synthetic strategy. researchgate.netresearchgate.netcrimsonpublishers.com

The choice between a convergent and divergent approach depends on the availability of starting materials, the complexity of the linker, and the desired scale of the synthesis.

Analytical Methodologies for Confirming Linker Architecture and Purity

A suite of analytical techniques is essential to confirm the correct structure and assess the purity of the synthesized this compound.

| Analytical Technique | Purpose | Key Findings/Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the presence of key structural elements and determine the degree of functionalization. | ¹H NMR is used to identify characteristic peaks for the benzaldehyde proton (around 9-10 ppm), aromatic protons, the PEG backbone, and the succinimide protons of the NHS ester. nih.govnih.govresearchgate.netresearchgate.net ¹³C NMR can further confirm the carbon skeleton. nih.gov Integration of the NMR signals can be used to determine the purity and the ratio of the different functional groups. nih.govacs.org |

| Mass Spectrometry (MS) | To determine the molecular weight of the linker and confirm its elemental composition. | Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to obtain the mass of the molecule, which should match the calculated molecular weight. enovatia.comnih.govnih.gov High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental formula. nih.govenovatia.com |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. | Reversed-phase HPLC can be used to separate the target compound from starting materials and byproducts. chromatographyonline.comthermofisher.com The purity is determined by the relative area of the product peak. chromatographyonline.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of specific functional groups. | Characteristic stretching frequencies for the aldehyde C=O (around 1700 cm⁻¹), amide C=O, and ester C=O of the NHS group can be observed. nih.gov |

The combination of these analytical methods provides a comprehensive characterization of the synthesized linker, ensuring its identity, structural integrity, and purity before its use in downstream applications. enovatia.comnih.govnih.gov

Applications of Aldehyde Peg Nhs Ester Chemistry in Advanced Chemical Biology Research

Site-Specific Protein and Peptide Functionalization and Conjugation

Site-specific modification of proteins and peptides is crucial for creating well-defined therapeutic conjugates, diagnostic reagents, and tools for basic research. Random modification, typically targeting abundant residues like lysine (B10760008), can lead to heterogeneous products with compromised activity. nih.gov Heterobifunctional linkers like Ald-benzoylamide-PEG4-CH2 NHS ester offer a solution by providing two distinct reactive handles, enabling controlled and specific conjugation. axispharm.comwikipedia.org The aldehyde at one end and the NHS ester at the other allow for sequential or differential reactions with specific amino acid residues, paving the way for precisely engineered biomolecules. creative-biolabs.comcreative-biolabs.com

The N-terminal α-amine of a protein or peptide has a lower pKa (around 8.0) compared to the ε-amine of lysine residues (around 10.5). nih.gov This difference can be exploited to achieve selective modification. At a mildly acidic pH (typically 5.0 to 6.5), the N-terminal α-amine is more nucleophilic than the lysine ε-amines, which remain largely protonated and unreactive. nih.govnanocs.net The aldehyde group of the linker can react with the N-terminal amine under these controlled pH conditions via reductive amination. rsc.orgnih.gov This reaction forms an initial Schiff base, which is then reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine bond. nih.gov

This strategy has been systematically investigated, demonstrating excellent N-terminal selectivity (>99:1) for a wide range of peptides and proteins. rsc.orgresearchgate.net This high degree of selectivity allows for the introduction of bioorthogonal functional groups or other molecular payloads at a single, defined position on a protein, preserving its biological activity which might otherwise be compromised by random acylation. rsc.orgnih.gov

Table 1: Conditions for N-Terminal Selective Modification via Aldehyde Reactivity

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| pH | 5.0 - 6.5 | Maximizes the nucleophilicity of the N-terminal α-amine while keeping lysine ε-amines protonated and unreactive. | nih.govnanocs.netjenkemusa.com |

| Reaction | Reductive Amination | Forms a stable secondary amine bond between the aldehyde and the N-terminal amine. | nih.govrsc.org |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Mildly reduces the intermediate Schiff base without affecting other functional groups like aldehydes. | nih.gov |

| Selectivity | >99:1 (α-amino/ε-amino) | Achieved by exploiting the differential pKa values of the N-terminal and lysine amines. | rsc.orgresearchgate.net |

N-hydroxysuccinimide (NHS) esters are highly efficient acylating agents that react with primary amines to form stable amide bonds. youtube.com While they are widely used for protein labeling, achieving site-selectivity between the N-terminal α-amine and the numerous lysine ε-amines on a protein's surface is challenging. nih.govnih.gov Both types of amines can react with NHS esters. The optimal pH for NHS ester reactions is typically between 7 and 9. youtube.com In this range, both the N-terminal and lysine amines are sufficiently deprotonated to act as nucleophiles.

Because the pKa difference between the two amine types does not translate into a large difference in reactivity toward NHS esters, reactions often result in a heterogeneous mixture of products, with modifications occurring at the N-terminus and various lysine residues. nih.govnih.gov While the N-terminus might show slightly higher reactivity under certain conditions, it is generally insufficient for achieving the high degree of site-selectivity seen with aldehyde-based N-terminal modifications. nih.gov Therefore, NHS esters are typically considered reagents for the non-selective labeling of lysine residues unless the target protein has a uniquely reactive lysine or lacks accessible lysines altogether. nih.gov

Orthogonal bioconjugation refers to the ability to perform multiple, specific chemical modifications on a single biomolecule without interference between the reactions. The this compound is ideally suited for such strategies due to its two distinct reactive groups that are addressed under different reaction conditions. nih.gov

For example, the NHS ester can first be reacted with the primary amines (lysine residues) of a protein at a pH of 8.0-9.0. Subsequently, the aldehyde group remains available for a second, orthogonal reaction. This aldehyde can be selectively targeted with an aminooxy- or hydrazide-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or another protein) to form a stable oxime or hydrazone linkage, respectively. broadpharm.comnih.gov This second reaction is typically efficient under mildly acidic conditions (pH ~4.5-6.0), under which the previously formed amide bonds are stable. This dual-reactivity allows for the construction of complex, multi-functionalized biomolecules with precise control over the location and identity of each conjugated moiety. nih.govresearchgate.net

Functionalization of Nucleic Acids and Oligonucleotides for Advanced Probes

The modification of nucleic acids and oligonucleotides is essential for creating diagnostic probes, therapeutic agents like antisense oligonucleotides and siRNA, and tools for studying nucleic acid biology. researchgate.netnih.gov The this compound linker can be used in the post-synthetic functionalization of oligonucleotides. nih.gov

The most common strategy involves synthesizing an oligonucleotide with a primary amine group, often introduced at the 5' or 3' terminus using a special phosphoramidite (B1245037) during solid-phase synthesis. sigmaaldrich.comgoogle.com The NHS ester end of the linker can then be efficiently coupled to this amino-modified oligonucleotide in a buffered solution (typically at pH 8.5). sigmaaldrich.com This reaction creates a stable oligonucleotide-linker conjugate that now bears a reactive aldehyde group at the other end of the PEG spacer.

This aldehyde-functionalized oligonucleotide serves as a versatile platform for creating advanced probes. It can be conjugated to various molecules containing hydrazide or aminooxy groups, such as peptides, small-molecule ligands, or reporter molecules, to enhance properties like cellular uptake, stability, or detection. researchgate.net The PEG spacer in this context is beneficial as it improves the solubility of the conjugate and moves the attached cargo away from the oligonucleotide, minimizing potential interference with hybridization or other biological interactions. nih.gov

Development of Bioactive Surfaces and Functionalized Biomaterials

Creating bioactive surfaces and biomaterials is a cornerstone of applications ranging from biosensors and diagnostic arrays to tissue engineering and medical implants. nih.gov This often involves the covalent immobilization of proteins, peptides, or other biomolecules onto a solid support to ensure stability and proper orientation.

The this compound linker is an effective tool for the covalent immobilization of proteins and peptides. nih.gov The process can be approached in two ways:

Surface-First Activation: A solid support with surface amine groups (e.g., an amine-functionalized glass slide or microplate) can be treated with the linker. The NHS ester reacts with the surface amines, covalently tethering the linker and presenting a surface of reactive aldehyde groups. A protein or peptide can then be immobilized by reacting its N-terminal amine with the surface aldehydes via reductive amination. rsc.org

Biomolecule-First Activation: Alternatively, a protein can first be modified in solution with the linker. For instance, the NHS ester can react with the protein's lysine residues. The resulting aldehyde-functionalized protein can then be covalently attached to a surface that has been functionalized with hydrazide or aminooxy groups.

In both scenarios, the PEG4 spacer plays a critical role. It extends the immobilized biomolecule away from the solid support, reducing steric hindrance and non-specific interactions with the surface. researchgate.net This increased mobility and accessibility can significantly improve the function of the immobilized molecule, whether it's an enzyme retaining its catalytic activity or a peptide ligand binding to its receptor. researchgate.netacs.org

Table 2: Summary of Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Ald-Ph-PEG4-NHS ester |

| Polyethylene Glycol | PEG |

| N-hydroxysuccinimide | NHS |

| Sodium Cyanoborohydride | NaBH₃CN |

| N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-NHS ester | - |

| Y-shaped Propionaldehyde PEG | - |

| Y-shaped Acetaldehyde PEG | - |

| Methoxy PEG Propionaldehyde | - |

| Green Fluorescent Protein | GFP |

| Benzaldehyde (B42025) | - |

| Sulforhodamine 101-X | TxRd |

| 5'-Amino-Modifier C6 | - |

| Dimethyl Sulfoxide | DMSO |

| Sodium Tetraborate Decahydrate | NaB |

| Certolizumab | - |

| Pegfilgrastim | - |

| Filgrastim | - |

| Interleukin-8 | IL-8 |

| Granulocyte-colony stimulating factor | G-CSF |

| Interleukin-1 receptor antagonist | IL-1ra |

| Salicylaldehyde (B1680747) | - |

| L-lactate oxidase | LOX |

| WWP2 | - |

Reactive Probe Development for Proteomic and Ligand Discovery Initiatives

The unique combination of a reactive aldehyde and an amine-reactive NHS ester within the this compound structure positions it as a valuable tool for developing sophisticated probes for proteomics and ligand discovery. The NHS ester allows for covalent attachment to proteins, while the aldehyde group can participate in distinct ligation chemistries.

Mapping Ligandable Hotspots via Reactivity-Based Profiling

The identification of "ligandable hotspots" on proteins is a central goal in drug discovery, yet many proteins lack traditional binding pockets, making them challenging targets. nih.govbroadpharm.com Reactivity-based profiling, a subset of activity-based protein profiling (ABPP), utilizes chemical probes to map reactive and functional sites directly within complex proteomes. nih.govnih.gov

N-hydroxysuccinimide esters have emerged as versatile probes for this purpose. nih.gov While traditionally used for their reactivity towards primary amines like lysine, studies have shown that NHS esters can also react with other nucleophilic amino acids, including serines, threonines, and tyrosines. nih.gov This broad reactivity allows for the mapping of a wide range of potential ligandable sites on a proteome-wide scale. nih.govnih.gov

An alkyne-functionalized NHS-ester has been successfully used as a reactivity-based probe to identify thousands of probe-modified peptides in a mouse liver proteome. nih.gov The majority of these labeled sites were previously unannotated, highlighting the power of this approach to uncover novel functional sites. nih.gov The this compound, with its amine-reactive NHS ester, could be similarly employed. The benzoylamide group may influence the probe's binding preferences, while the PEG4 linker enhances its solubility in aqueous environments, a crucial feature for biological experiments. broadpharm.com

The general workflow for such an experiment would involve treating a proteome with the this compound, followed by enzymatic digestion of the proteins. The modified peptides could then be enriched and identified using mass spectrometry, revealing the accessible and reactive amino acid residues.

Table 1: Potential Amino Acid Reactivity of this compound

| Functional Group | Reactive Amino Acid Residues | Bond Formed |

| NHS ester | Lysine, Serine, Threonine, Tyrosine | Amide, Ester |

| Aldehyde | N-terminal cysteine (after conversion to thioester), Aminooxy, Hydrazide | Thiazolidine, Oxime, Hydrazone |

This table is based on the known reactivity of the functional groups and does not represent experimentally verified data for this specific compound.

Enzyme Inhibition Studies through Dynamic Ligation Screening with Aldehyde Functionality

The aldehyde group of this compound offers a strategic entry point for enzyme inhibition studies, particularly through dynamic ligation screening (DLS). This technique is a powerful fragment-based drug discovery approach where a protein's active site directs the reversible formation of its own inhibitor from a library of small, nucleophilic fragments.

In a typical DLS experiment, a bifunctional linker containing an aldehyde can reversibly react with nucleophilic fragments (e.g., hydrazides, aminooxy compounds) to form a dynamic combinatorial library of potential inhibitors. The presence of the target enzyme then shifts the equilibrium towards the most effective inhibitor, which can be identified through various analytical methods.

While direct studies using this compound in DLS are not documented, the principle has been established. For instance, DLS has been successfully used to develop a potential anti-SARS drug by using an aldehyde-containing inhibitor to direct nucleophilic fragments to the active site of a viral protease. The inhibitory effects were detected by competition with a fluorogenic enzyme substrate, allowing for the rapid identification of low-affinity fragments that bind specifically to the active site.

The this compound could be adapted for such an approach. The NHS ester could first be used to anchor the molecule to a solid support or a larger carrier molecule. The aldehyde functionality would then be available to participate in dynamic ligation with a library of nucleophilic fragments in the presence of a target enzyme.

Integration into Hydrogel Systems for Controlled Biomolecular Presentation

Poly(ethylene glycol) (PEG) hydrogels are widely used as scaffolds in regenerative medicine and for the controlled release of biomolecules due to their high water content, biocompatibility, and tunable properties. nih.gov The incorporation of bioactive molecules into these hydrogels in a controlled manner is crucial for their function.

The this compound is well-suited for this application due to its heterobifunctional nature. The NHS ester provides a means to covalently attach biomolecules, such as proteins or peptides, via their primary amine groups. nih.gov This functionalized biomolecule can then be incorporated into a hydrogel matrix.

The aldehyde group on the other end of the PEG linker can be used for a secondary crosslinking reaction or for the controlled attachment of other molecules within the hydrogel. For example, the benzaldehyde group can react with aminooxy or hydrazide-modified molecules to form stable oxime or hydrazone linkages. axispharm.com This allows for the creation of hydrogels with precisely controlled biochemical and physical properties.

PEG-based hydrogels are often formed through the reaction of NHS esters with primary amines, creating a 3D network. The PEG4 spacer in this compound contributes to the hydrophilicity and biocompatibility of the resulting hydrogel, facilitating nutrient and waste exchange for encapsulated cells. wikipedia.org

Table 2: Properties and Applications of Aldehyde-PEG-NHS Ester in Hydrogels

| Property | Description | Application |

| Biocompatibility | High water content and inert nature of PEG minimize inflammatory responses. | Tissue engineering scaffolds, cell encapsulation. |

| Tunable Crosslinking | NHS ester and aldehyde groups allow for multiple crosslinking strategies. | Control over hydrogel stiffness and degradation. |

| Controlled Biomolecule Presentation | Covalent attachment of biomolecules via NHS ester chemistry. | Spatially defined presentation of growth factors or adhesion peptides. |

| Enhanced Solubility | The PEG linker improves the solubility of attached hydrophobic molecules. | Delivery of poorly soluble drugs. |

This table outlines the potential applications based on the general properties of PEG-NHS ester hydrogels.

Bioconjugate Performance Modulation by Poly Ethylene Glycol Spacer in Ald Benzoylamide Peg4 Ch2 Nhs Ester Constructs

Influence of PEG4 Length on Steric Accessibility and Reaction Kinetics in Bioconjugates

The length of the PEG spacer in a linker like Ald-benzoylamide-PEG4-CH2 NHS ester plays a pivotal role in dictating the steric accessibility of its reactive groups and, consequently, the kinetics of the bioconjugation reaction. The NHS ester moiety reacts with primary amines on biomolecules, such as the lysine (B10760008) residues on proteins, to form stable amide bonds. thermofisher.combroadpharm.com The rate of this reaction is influenced by several factors, including pH, temperature, and the local environment of the reactive amine. thermofisher.commedium.com

The PEG4 spacer, with its flexible and hydrophilic nature, can mitigate steric hindrance that might otherwise impede the reaction between the NHS ester and an amine on a sterically crowded biomolecule surface. nanocs.netprecisepeg.com This is particularly crucial when targeting amine groups located within recessed or sterically shielded regions of a protein. The spacer effectively extends the reactive NHS ester away from the bulk of the linker and any carrier molecule, increasing its freedom of movement and the probability of a successful collision with the target amine. nih.gov

While longer PEG chains can further reduce steric hindrance, there is an optimal length beyond which the reaction rate may not significantly increase or could even decrease due to the polymer chain's own excluded volume and potential to shield the reactive site. nih.gov Studies comparing different PEG spacer lengths have shown that a PEG4 unit can be sufficient to improve conjugation efficiency without introducing the potential negative effects of longer PEG chains, such as increased hydrodynamic radius that might affect clearance rates or altered pharmacokinetic profiles. broadpharm.com For instance, research on antibody-drug conjugates (ADCs) has demonstrated that the length of the PEG spacer can impact the drug-to-antibody ratio (DAR), with shorter linkers sometimes being advantageous in relieving steric crowding at the conjugation site. broadpharm.com

| Parameter | Influence of PEG4 Spacer | Supporting Evidence |

| Steric Hindrance | Reduces steric hindrance at the conjugation site. nanocs.netprecisepeg.com | The flexible PEG4 arm extends the reactive NHS ester, allowing it to access sterically hindered primary amines on biomolecules. nih.gov |

| Reaction Kinetics | Can lead to an increased rate of conjugation by improving steric accessibility. | While specific rate constants for this compound are not readily available, studies on similar linkers show that PEG spacers can enhance reaction efficiency. broadpharm.comkoreascience.kr |

| Conjugation Efficiency | Generally improves by minimizing steric hindrance and favoring the reaction with the amine over hydrolysis. | The use of PEG linkers has been shown to result in higher conjugation yields compared to linkers without a spacer. broadpharm.com |

Impact of PEGylation on Conjugate Hydrophilicity and Conformational Flexibility

The increased hydrophilicity conferred by the PEG4 spacer can also influence the conformational flexibility of the bioconjugate. The flexible nature of the PEG chain allows for greater rotational freedom between the conjugated molecules. broadpharm.com This can be advantageous in applications where the biological activity of one or both components of the conjugate relies on a specific three-dimensional conformation or the ability to interact with other molecules. For example, in an antibody-drug conjugate, the flexibility provided by the PEG4 spacer can ensure that the antibody's binding site remains unobstructed and fully accessible to its target antigen, while also allowing the drug to adopt a conformation suitable for its therapeutic action. nih.gov

Furthermore, the hydrophilic and flexible nature of the PEG4 spacer can create a "hydrophilic cloud" around the linkage point, which can help to mask the linker and the conjugated molecule from the immune system, potentially reducing immunogenicity. youtube.com This effect, combined with the increased solubility, can lead to improved pharmacokinetic and pharmacodynamic profiles of the bioconjugate. broadpharm.combroadpharm.com

| Property | Effect of PEG4 Spacer | Supporting Evidence |

| Hydrophilicity | Increases the overall water solubility of the bioconjugate. nanocs.netscrbio.com | The ethylene (B1197577) glycol units of the PEG chain are highly hydrophilic, which helps to counteract the hydrophobicity of other components of the conjugate. youtube.com |

| Conformational Flexibility | Provides rotational freedom between the conjugated molecules. broadpharm.com | The flexible ether linkages in the PEG backbone allow for a wide range of conformations, minimizing steric clashes and preserving the activity of the biomolecule. nih.gov |

| Aggregation | Reduces the tendency for aggregation, especially with hydrophobic payloads. youtube.com | By increasing hydrophilicity, the PEG4 spacer helps to keep the bioconjugate in solution and prevents the formation of insoluble aggregates. |

| Immunogenicity | Can help to reduce the immunogenicity of the conjugate. youtube.com | The hydrophilic nature of the PEG spacer can shield the linker and conjugated molecule from recognition by the immune system. |

Design Considerations for PEG Architecture (Linear vs. Branched) in Conjugation Applications

The architecture of the PEG spacer, whether linear or branched, is a critical design parameter that can significantly impact the properties and performance of a bioconjugate. While this compound contains a linear PEG4 spacer, it is important to consider the implications of this choice in the broader context of bioconjugate design.

Linear PEG Linkers , such as the one in the subject compound, are the simplest and most common type of PEG spacer. nih.gov They offer a straightforward way to introduce hydrophilicity and flexibility into a bioconjugate. nih.gov The length of the linear PEG chain can be precisely controlled to optimize the balance between steric hindrance, solubility, and pharmacokinetic properties. broadpharm.com Studies have shown that for certain applications, a shorter linear PEG spacer, like PEG4, can be optimal. broadpharm.com

Branched PEG Linkers , in contrast, consist of multiple PEG arms extending from a central core. nih.govnih.gov This architecture offers several potential advantages over linear PEGs. Branched PEGs can provide a higher degree of steric shielding for a given molecular weight, which can be more effective at protecting the bioconjugate from enzymatic degradation and reducing immunogenicity. axispharm.com They also allow for the attachment of multiple molecules to a single point, which can be useful for creating multivalent bioconjugates or for increasing the drug-to-antibody ratio (DAR) in ADCs without causing aggregation. nih.govdovepress.com

Research comparing linear and branched PEG linkers in ADCs has shown that branched linkers can lead to conjugates with improved stability and pharmacokinetics. broadpharm.com For example, a branched linker with two PEG12 arms was found to be more effective at shielding the hydrophobic drug than a linear PEG24 linker, resulting in a more stable and effective ADC. broadpharm.comaxispharm.com However, the increased steric bulk of branched PEGs can also be a disadvantage, potentially interfering with the biological activity of the conjugated molecule if not carefully designed. broadpharm.com The synthesis of branched PEG linkers is also generally more complex and costly than that of linear linkers.

The choice between a linear and a branched PEG architecture is therefore a trade-off between various factors, including the desired level of steric shielding, the need for multivalency, the potential for interference with biological activity, and synthetic feasibility. For many applications, a well-chosen linear PEG spacer, such as the PEG4 in this compound, provides an effective and efficient solution for modulating bioconjugate performance.

| PEG Architecture | Advantages | Disadvantages |

| Linear | - Simpler synthesis nih.gov- Well-defined length broadpharm.com- Effective at increasing hydrophilicity and flexibility nih.gov | - May provide less steric shielding than branched PEGs of similar molecular weight axispharm.com- Limited to a 1:1 conjugation ratio at the linker site |

| Branched | - Enhanced steric shielding axispharm.com- Allows for multivalent conjugation nih.gov- Can improve stability and pharmacokinetics broadpharm.com | - More complex and costly synthesis- Increased steric bulk may interfere with biological activity broadpharm.com- Can be more challenging to characterize |

Future Perspectives and Emerging Directions in Heterobifunctional Linker Research

Development of Novel Ligation Chemistries Enhancing Reactivity and Bio-orthogonality

The quest for the "perfect" bioconjugation reaction—one that is fast, selective, and biocompatible—is a central theme in modern chemical biology. The development of novel ligation chemistries is paramount to expanding the capabilities of heterobifunctional linkers like Ald-benzoylamide-PEG4-CH2 NHS ester. Current research is focused on enhancing both the reactivity and the bio-orthogonality of these reactions, ensuring that they proceed efficiently within the complex environment of a living system without interfering with native biochemical processes. wikipedia.org

Bio-orthogonal reactions, a term coined by Carolyn R. Bertozzi, refer to chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.org The Staudinger ligation was one of the earliest examples, but the field has since been populated by a host of more rapid and efficient reactions. wikipedia.orgacs.org These include the strain-promoted azide-alkyne cycloaddition (SPAAC), oxime/hydrazone formation, and the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes. wikipedia.orgnih.govnih.gov

The aldehyde group present in "this compound" is a key player in this arena. It readily reacts with hydrazides and aminooxy groups to form hydrazones and oximes, respectively. acs.orgbroadpharm.com While these reactions are bio-orthogonal, efforts are ongoing to improve their kinetics and the stability of the resulting linkage. For instance, the use of aniline (B41778) as a catalyst has been shown to accelerate oxime ligation. acs.org

Future developments will likely focus on:

New Bio-orthogonal Pairs: Discovering and developing novel reactive partners that are completely abiotic and exhibit high reaction rates.

Catalyst Development: Designing more efficient and biocompatible catalysts to accelerate existing ligation chemistries.

Multi-component Reactions: Exploring reactions that can bring together three or more components in a single, controlled step, further expanding the complexity of possible bioconjugates.

| Ligation Chemistry | Reactive Partners | Key Features |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Cyclooctyne | Copper-free, fast kinetics. wikipedia.org |

| Oxime/Hydrazone Ligation | Aldehyde/Ketone, Aminooxy/Hydrazine | Bio-orthogonal, tunable kinetics. acs.org |

| Inverse Electron-Demand Diels-Alder (IEDDA) | Tetrazine, Strained Alkenes/Alkynes | Exceptionally fast kinetics, produces nitrogen gas as the only byproduct. nih.gov |

| Staudinger Ligation | Azide, Phosphine | The first widely used bio-orthogonal reaction. acs.orgnih.gov |

Advanced Applications in Molecular Imaging and Diagnostics

The unique properties of heterobifunctional linkers position them as ideal tools for the construction of advanced probes for molecular imaging and diagnostics. The ability to conjugate a targeting moiety (like an antibody) to a signaling molecule (like a fluorophore or a radionuclide) with high precision is critical for developing probes that can specifically identify and visualize disease markers in vivo.

The "this compound" linker, with its dual reactivity, is well-suited for these applications. The NHS ester can be used to attach the linker to a protein or antibody through its primary amine groups, while the aldehyde group provides a handle for the subsequent attachment of an imaging agent. broadpharm.combiochempeg.com The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugate, which is crucial for in vivo applications. youtube.com

Emerging applications in this area include:

Pre-targeting Strategies: In this approach, a modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing imaging agent that specifically reacts with the modified antibody is introduced. This strategy can significantly improve the target-to-background signal ratio. The bio-orthogonal reaction between an aldehyde-modified antibody and a hydrazide- or aminooxy-functionalized imaging agent is a promising avenue for this approach.

Multimodal Imaging Probes: By using linkers to combine different types of imaging agents (e.g., a fluorescent dye and a PET radionuclide) onto a single targeting molecule, researchers can obtain complementary information from different imaging modalities. nih.gov This can provide a more complete picture of the biological process being studied.

Activatable Probes: These probes are designed to be "silent" until they reach their target, at which point a specific biological trigger (e.g., an enzyme) cleaves a part of the linker, activating the imaging signal. nih.gov This can dramatically reduce background noise and increase the sensitivity of the imaging technique.

| Imaging Application | Role of Aldehyde-PEG-NHS Ester Linker | Potential Advantage |

| Pre-targeting | Conjugation of a targeting antibody with a bio-orthogonal handle (aldehyde). | Improved target-to-background signal. |

| Multimodal Imaging | Linking multiple imaging agents to a single targeting molecule. | Complementary data from different imaging modalities. nih.gov |

| Activatable Probes | Incorporation of a cleavable site within the linker to control signal activation. nih.gov | Reduced background and enhanced sensitivity. |

Strategies for Quantitative and Controlled Bioconjugation with Aldehyde-PEG-NHS Ester Linkers

A major challenge in the field of bioconjugation is achieving precise control over the stoichiometry and site of conjugation. For therapeutic applications, such as antibody-drug conjugates (ADCs), the drug-to-antibody ratio (DAR) is a critical quality attribute that can significantly impact both efficacy and toxicity. Traditional conjugation methods, which target reactive amino acids like lysine (B10760008), often result in heterogeneous mixtures of conjugates with varying DARs and conjugation sites. acs.org

The use of heterobifunctional linkers like "this compound" offers a pathway towards more controlled bioconjugation. The two-step nature of the conjugation process allows for a degree of control that is not possible with homobifunctional linkers. youtube.com

Strategies for achieving quantitative and controlled bioconjugation include:

Site-Specific Modification: By introducing a unique reactive handle at a specific site on a protein through genetic engineering, it is possible to direct the conjugation reaction to that single location. For example, incorporating an unnatural amino acid with a ketone or aldehyde group can provide a specific site for oxime or hydrazone ligation.

Enzymatic Ligation: Enzymes can be used to catalyze the site-specific formation of a conjugate. For instance, transglutaminases can be used to link amine-containing molecules to specific glutamine residues on a protein.

Controlled Stoichiometry: By carefully controlling the molar ratio of the linker and the biomolecule in the first step of the reaction, it is possible to influence the average number of linkers attached to each biomolecule. Subsequent purification can then be used to isolate the desired conjugate with a specific DAR.

Future research in this area will likely focus on the development of even more precise and efficient methods for controlling the bioconjugation process. The ultimate goal is to be able to produce completely homogeneous bioconjugates, where every molecule is identical in terms of its structure and functionality.

| Strategy | Description | Key Benefit |

| Site-Specific Modification | Introducing a unique reactive group at a defined position on the biomolecule. | Precise control over the conjugation site. |

| Enzymatic Ligation | Using enzymes to catalyze the formation of the conjugate. | High specificity and efficiency. |

| Stoichiometric Control | Adjusting the molar ratios of reactants to influence the degree of labeling. | Control over the average drug-to-antibody ratio (DAR). |

Q & A

Basic: What are the optimal reaction conditions for conjugating Ald-benzoylamide-PEG4-CH2 NHS ester to amine-containing biomolecules?

Answer:

The NHS ester group reacts with primary amines (e.g., lysine residues in proteins or terminal amines in peptides) under mild conditions:

- Reagents: Use pH 7–9 buffers (e.g., PBS or HEPES) to maintain amine reactivity without hydrolyzing the NHS ester .

- Temperature: Room temperature (20–25°C) minimizes NHS ester hydrolysis while ensuring efficient amide bond formation .

- Molar Ratio: A 5–10:1 molar excess of NHS ester to amine ensures complete conjugation, particularly for low-abundance targets .

- Purification: Post-reaction, remove unreacted NHS ester via dialysis (MWCO 3–10 kDa) or size-exclusion chromatography .

Basic: How does the PEG4 linker in this compound influence its physicochemical properties compared to shorter PEG variants?

Answer:

The PEG4 linker (four ethylene glycol units) provides:

- Enhanced Solubility: Reduces aggregation in aqueous buffers compared to PEG2 or PEG3 variants, critical for in vitro assays .

- Reduced Immunogenicity: Longer PEG chains shield the conjugated molecule from immune recognition, improving biocompatibility .

- Controlled Steric Hindrance: Balances molecular flexibility and steric bulk, enabling efficient conjugation while preserving target binding .

For example, PEG4 conjugates exhibit 20–30% higher solubility in PBS than PEG2 analogs .

Advanced: How can researchers optimize the synthesis of this compound to minimize byproducts?

Answer:

Key steps include:

- Coupling Agent Selection: Use DCC (dicyclohexylcarbodiimide) over EDC for higher yield (≥90%) in forming the NHS ester intermediate .

- Moisture Control: Conduct reactions under anhydrous conditions (e.g., argon atmosphere) in DCM to prevent NHS ester hydrolysis .

- Purification: Recrystallization from cold ether or chromatography (silica gel, ethyl acetate/hexane) removes unreacted benzoylamide-PEG4-CH2 and dicyclohexylurea byproducts .

- Quality Control: Validate purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm structure with ¹H NMR (e.g., δ 2.8 ppm for NHS protons) .

Advanced: How should researchers address batch-to-batch variability in this compound synthesis?

Answer:

Variability arises from inconsistent PEG linker length or residual solvents. Mitigation strategies include:

- Stoichiometric Precision: Use automated syringes for reagent addition (±1% error margin) to ensure repeatable PEG4 linker incorporation .

- Batch Characterization: Perform LC-MS to confirm molecular weight (C23H30N2O10, theoretical 494.49 g/mol) and quantify impurities (e.g., PEG3 or PEG5 byproducts) .

- Stability Testing: Store batches at –20°C under desiccation to prevent ester hydrolysis; monitor degradation via FT-IR (C=O stretch at 1730 cm⁻¹) .

Advanced: What analytical methods are recommended to validate conjugation efficiency and stability of this compound conjugates?

Answer:

- UV-Vis Spectroscopy: Quantify dye-labeled conjugates using extinction coefficients (e.g., FITC: ε495 nm = 68,000 M⁻¹cm⁻¹) .

- MALDI-TOF MS: Detect mass shifts (e.g., +494 Da for PEG4-CH2-NHS ester) to confirm conjugation .

- SDS-PAGE: Resolve conjugate bands under reducing conditions; Coomassie staining verifies protein integrity post-conjugation .

- Stability Assays: Incubate conjugates in serum (37°C, 24 hr) and analyze via SEC-HPLC to assess hydrolysis resistance .

Basic: What are the storage recommendations for this compound to ensure long-term stability?

Answer:

- Temperature: Store at –20°C in airtight, light-resistant vials to prevent hydrolysis and oxidation .

- Solubility: Dissolve in anhydrous DMSO or DCM (10–50 mM stock) for single-use aliquots; avoid aqueous buffers until ready for conjugation .

- Shelf Life: Stable for 6–12 months under recommended conditions; verify activity via FT-IR (NHS ester peak at 1810 cm⁻¹) before use .

Advanced: How does the PEG4 linker length impact the pharmacokinetics of drug conjugates compared to PEG2 or PEG3?

Answer:

- Half-Life Extension: PEG4 increases hydrodynamic radius by ~1.5 nm vs. PEG2, reducing renal clearance and extending plasma half-life (e.g., 8 hr vs. 4 hr for PEG2) .

- Tissue Penetration: PEG4’s balance between size and flexibility improves tumor penetration (20% higher accumulation in xenograft models than PEG3) .

- Enzymatic Stability: PEG4 reduces protease susceptibility by 30–40% compared to PEG2 in serum stability assays .

Advanced: What strategies can resolve low conjugation efficiency when using this compound?

Answer:

- Amine Accessibility: Pre-treat proteins with chaotropic agents (e.g., 1 M urea) to expose buried lysine residues .

- pH Adjustment: Increase reaction pH to 8.5–9.0 (using borate buffer) to deprotonate amines, enhancing nucleophilicity .

- Competitive Inhibitors: Add imidazole (10–20 mM) to scavenge hydrolysis byproducts and shift equilibrium toward conjugation .

Basic: What functional groups are compatible with this compound in multi-step conjugation workflows?

Answer:

- Orthogonal Reactivity: Combine NHS esters with thiol-reactive groups (e.g., maleimides) for site-specific, multi-labeling .

- Click Chemistry: Post-conjugation, use azide/alkyne groups (e.g., DBCO-PEG4-NHS ester) for copper-free strain-promoted cycloadditions .

- Protection Strategies: Temporarily block amines with Boc groups during PEG4-CH2-NHS ester conjugation to prevent cross-reactivity .

Advanced: How can researchers quantify residual NHS ester hydrolysis products in conjugation reactions?

Answer:

- Fluorometric Assays: Use amine-reactive probes (e.g., fluorescamine) to detect free amines generated from ester hydrolysis .

- HPLC Analysis: Monitor hydrolysis byproducts (succinimide, m/z 115.03) via C18 chromatography (retention time 3–5 min) .

- Kinetic Modeling: Apply pseudo-first-order kinetics to estimate hydrolysis rates (khydrolysis ≈ 0.01–0.03 h⁻¹ in PBS, pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.